Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate
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Overview
Description
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate is a complex organic compound with the molecular formula C24H22N2O5 and a molecular weight of 418.453 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate typically involves multi-step organic reactions. One common method includes the condensation of 1,2,3,4-tetrahydroacridine-9-carboxylic acid with dimethyl isophthalate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl-: Similar in structure but lacks the acridine moiety.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares the tetrahydro structure but differs in functional groups and overall molecular framework
Uniqueness
Dimethyl 5-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]isophthalate is unique due to its combination of aromatic rings and functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
853317-87-0 |
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Molecular Formula |
C24H22N2O5 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
dimethyl 5-(1,2,3,4-tetrahydroacridine-9-carbonylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H22N2O5/c1-30-23(28)14-11-15(24(29)31-2)13-16(12-14)25-22(27)21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,25,27) |
InChI Key |
AJGZJUVSNYKBOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42)C(=O)OC |
Origin of Product |
United States |
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